Enantioselectivity in Rh-Catalyzed 1,4-Addition: N-Cinnamyl Sulfinamide vs. N-Aryl tert-Butanesulfinamide-Olefin Ligands
(R)-N-cinnamyl-2-methylpropane-2-sulfinamide, as a representative N-cinnamyl sulfinamide ligand, achieves up to 98% ee in rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to α,β-unsaturated carbonyl compounds [1]. In contrast, a related class of N-aryl tert-butanesulfinamide-olefin ligands, when employed under analogous conditions, yields products with up to 95% ee [2]. The 3% ee advantage observed with the cinnamyl-containing ligand may be critical in pharmaceutical synthesis where high enantiopurity is mandated.
| Evidence Dimension | Enantiomeric excess (ee) of 1,4-addition product |
|---|---|
| Target Compound Data | Up to 98% ee |
| Comparator Or Baseline | N-aryl tert-butanesulfinamide-olefin ligands: up to 95% ee |
| Quantified Difference | 3 percentage points higher ee |
| Conditions | Rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to α,β-unsaturated carbonyl compounds |
Why This Matters
Higher enantioselectivity reduces the need for subsequent chiral resolution steps, improving process efficiency and lowering cost of goods in enantiopure API synthesis.
- [1] Jin, S.; Wang, H.; Zhu, T.; Xu, M.-H. Design of N-cinnamyl sulfinamides as new sulfur-containing olefin ligands for asymmetric catalysis: achieving structural simplicity with a categorical linear framework. Org. Biomol. Chem. 2012, 10, 1764-1768. View Source
- [2] Yuan, S.; Zeng, Q.; Wang, J.; Zhou, L. Chiral N-aryl tert-butanesulfinamide-olefin ligands for rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to cyclic enones. ARKIVOC 2017, part v, 32-42. View Source
